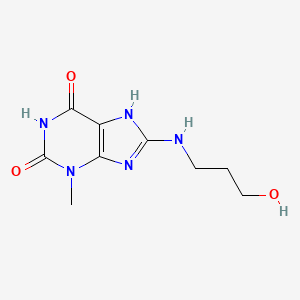
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione, also known as Tris-HCl, is a commonly used buffer in biochemical and molecular biology experiments. It is a white crystalline powder that is highly soluble in water and has a pH range of 7.0-9.0. Tris-HCl is widely used in various applications such as DNA and RNA extraction, protein purification, and enzyme assays.
Wirkmechanismus
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione acts as a buffer by maintaining a stable pH environment. It has a pKa value of 8.1, which means that it can act as a weak base or a weak acid depending on the pH of the solution. This compound neutralizes the acidic or basic components of the solution, thereby maintaining a stable pH environment. The stability of pH is crucial in many biochemical and molecular biology experiments as it affects the activity of enzymes, proteins, and nucleic acids.
Biochemical and Physiological Effects:
This compound has no significant biochemical or physiological effects on living organisms. It is considered safe for use in laboratory experiments and has no toxic effects on cells or tissues. However, it is important to note that this compound can interfere with certain assays and experiments, especially those that are sensitive to changes in pH.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has several advantages for use in laboratory experiments. It has a wide pH range of 7.0-9.0, which makes it suitable for various applications. It is highly soluble in water, which makes it easy to prepare and use. This compound is also relatively inexpensive compared to other buffers. However, this compound has some limitations. It is not suitable for experiments that require a pH below 7.0 or above 9.0. This compound can also interfere with certain assays and experiments that are sensitive to changes in pH.
Zukünftige Richtungen
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has been extensively used in various scientific research applications. However, there are still several areas where this compound can be further explored. One such area is the development of new and improved buffers that can maintain a stable pH environment over a wider pH range. Another area is the development of this compound analogs that can be used in specific applications. Additionally, the effects of this compound on certain assays and experiments can be further studied to identify potential limitations and solutions. Overall, this compound is a versatile and essential reagent in many biochemical and molecular biology experiments, and its future applications and developments are promising.
Synthesemethoden
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be synthesized by reacting Tris base (2-amino-2-(hydroxymethyl)propane-1,3-diol) with hydrochloric acid (HCl) in water. The reaction produces this compound and water as by-products. The reaction is carried out at room temperature and the resulting solution is filtered and dried to obtain this compound in its pure form. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is widely used in various scientific research applications. It is commonly used as a buffer in DNA and RNA extraction, protein purification, and enzyme assays. This compound is also used in electrophoresis to maintain a stable pH environment for the separation of DNA, RNA, and proteins. It is also used in western blotting, immunohistochemistry, and immunofluorescence experiments. This compound is an essential reagent in many molecular biology and biochemistry experiments.
Eigenschaften
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-14-6-5(7(16)13-9(14)17)11-8(12-6)10-3-2-4-15/h15H,2-4H2,1H3,(H2,10,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFKIOWUGKYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)
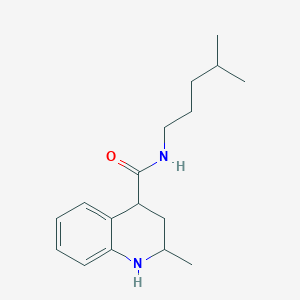

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)

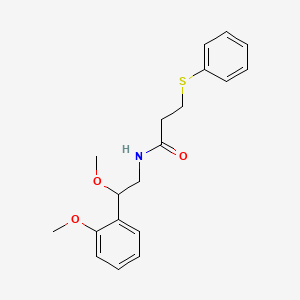
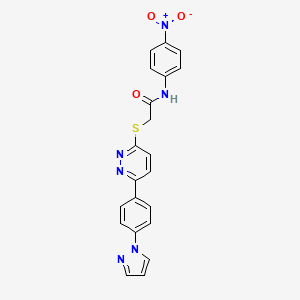
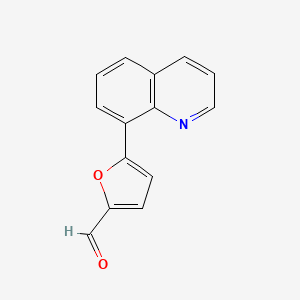
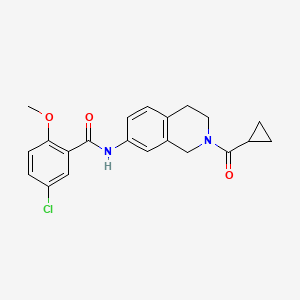
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)


